4-(4-Decylphenyl)phenol
Description
4-(4-Decylphenyl)phenol is an alkylphenol derivative characterized by a phenolic ring substituted with a decylphenyl group (a phenyl ring attached to a 10-carbon alkyl chain). Alkylphenols are widely studied for their industrial applications, including use as surfactants, polymer stabilizers, and intermediates in organic synthesis . The decyl chain in 4-(4-Decylphenyl)phenol enhances hydrophobicity, influencing its solubility, thermal stability, and reactivity compared to shorter-chain analogs.
Properties
CAS No. |
113248-05-8 |
|---|---|
Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-(4-decylphenyl)phenol |
InChI |
InChI=1S/C22H30O/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)21-15-17-22(23)18-16-21/h11-18,23H,2-10H2,1H3 |
InChI Key |
BBHSUIZJYYOAND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The physicochemical properties of alkylphenols vary significantly with alkyl chain length and branching. Below is a comparative analysis with key analogs:
Key Observations :
- Chain Length: Longer alkyl chains (e.g., decyl) reduce water solubility and increase lipid affinity, making 4-(4-Decylphenyl)phenol suitable for non-polar matrices. Shorter chains (e.g., heptyl) balance hydrophobicity and solubility .
- Branching vs.
- Cyclohexyl Substitution: Cyclohexyl-containing derivatives (e.g., 4-(trans-4-Heptylcyclohexyl)phenol) show improved thermal stability, relevant for materials science .
Nonlinear Optical (NLO) Properties
For example, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–9) exhibits strong NLO activity due to its extended π-conjugation and intramolecular charge transfer (ICT), with a third-order nonlinear susceptibility (χ³) of ~10⁻⁶ esu . In contrast, alkylphenols like 4-(4-Decylphenyl)phenol lack such conjugation, likely resulting in weaker NLO performance. However, their hydrophobic nature may make them suitable as dopants in polymer-based optical materials.
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